![molecular formula C15H14O6 B14713213 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate CAS No. 13856-10-5](/img/structure/B14713213.png)
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate is a complex organic compound with a unique structure that includes a benzoannulene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate typically involves the following steps:
Formation of the Benzoannulene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate ester. This is typically done using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction might yield a tetrahydroxy derivative, while substitution could produce various ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-5-carboxylic acid
- 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2,3-diyl diacetate
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
Uniqueness
What sets 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate apart is its specific substitution pattern and functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain types of chemical synthesis and biological studies.
Eigenschaften
CAS-Nummer |
13856-10-5 |
|---|---|
Molekularformel |
C15H14O6 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
(4-acetyloxy-5,9-dioxo-7,8-dihydro-6H-benzo[7]annulen-1-yl) acetate |
InChI |
InChI=1S/C15H14O6/c1-8(16)20-12-6-7-13(21-9(2)17)15-11(19)5-3-4-10(18)14(12)15/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
YWWGUMLQLNAEKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C(=O)CCCC(=O)C2=C(C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


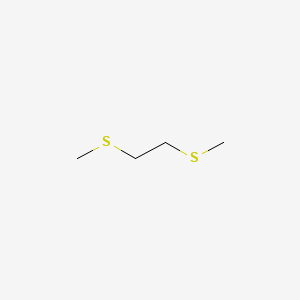
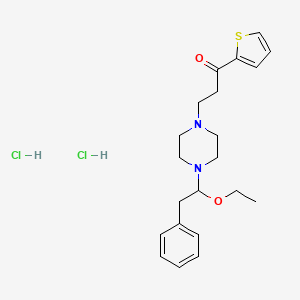
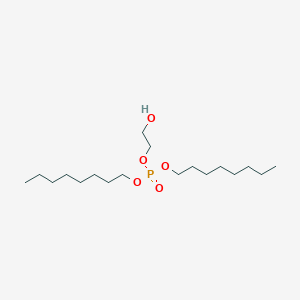
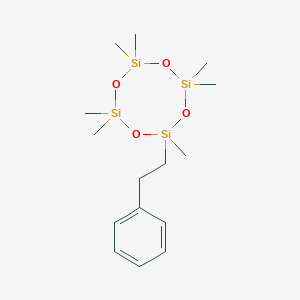
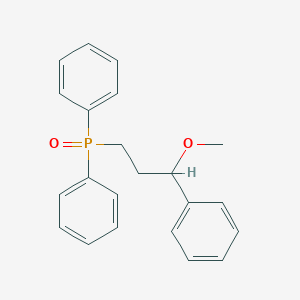
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
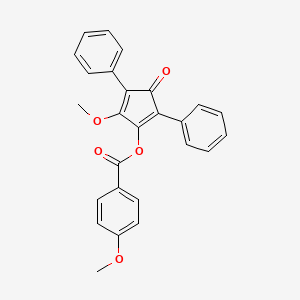
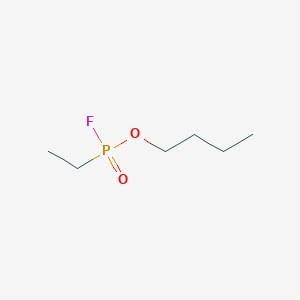
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)


